3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one
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Overview
Description
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a 1,8-naphthyridine core fused with a phenylbutenone moiety.
Preparation Methods
The synthesis of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and Friedländer cyclization to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits significant antibacterial and anti-tubercular activities, making it a potential candidate for drug development.
Materials Science: It is used as a ligand in the synthesis of metal complexes for applications in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a molecular probe in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance STAT1-dependent gene expression, indicating its role in modulating signal transduction pathways . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparison with Similar Compounds
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be compared with other naphthyridine derivatives such as:
7-Acetamido-1,8-naphthyridin-4(1H)-one: Known for its antibacterial properties.
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Exhibits significant antibiotic-modulating activity.
1,8-Naphthyridine-3-carbonitrile analogues: These compounds have shown promising anti-tubercular activity.
The uniqueness of this compound lies in its structural features and diverse biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
582333-61-7 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3 |
InChI Key |
HWDGSVDGHAPOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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